N-[(4-methylmorpholin-2-yl)methyl]-2-piperidin-1-ylbenzamide
Description
N-[(4-methylmorpholin-2-yl)methyl]-2-piperidin-1-ylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-[(4-methylmorpholin-2-yl)methyl]-2-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-20-11-12-23-15(14-20)13-19-18(22)16-7-3-4-8-17(16)21-9-5-2-6-10-21/h3-4,7-8,15H,2,5-6,9-14H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGZWIMOROZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CNC(=O)C2=CC=CC=C2N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylmorpholin-2-yl)methyl]-2-piperidin-1-ylbenzamide typically involves multiple steps, starting with the preparation of the morpholine derivative. One common method involves the reaction of 4-methylmorpholine with formaldehyde and hydrogen cyanide to form (4-methylmorpholin-2-yl)methanamine . This intermediate is then reacted with 2-piperidin-1-ylbenzoic acid under amide coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylmorpholin-2-yl)methyl]-2-piperidin-1-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The amide bond can be reduced to form corresponding amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
N-[(4-methylmorpholin-2-yl)methyl]-2-piperidin-1-ylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methylmorpholin-2-yl)methyl]-2-piperidin-1-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effect .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine
- N-[(4-methylmorpholin-2-yl)methyl]ethanamine
- 4-methyl-2-aminomethylmorpholine
Uniqueness
N-[(4-methylmorpholin-2-yl)methyl]-2-piperidin-1-ylbenzamide stands out due to its unique combination of a benzamide core, piperidine ring, and morpholine derivative. This structure imparts specific physicochemical properties and biological activities that are not observed in other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
